tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-6-10(11(12,13)14)4-7(16)5-10/h4-6H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXCXMMKKEGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(=O)C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative containing a trifluoromethyl group and a ketone functional group. The reaction is typically carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds with desired properties. The synthesis typically involves the reaction of tert-butyl carbamate with cyclobutyl derivatives containing trifluoromethyl and ketone groups, often utilizing bases like cesium carbonate and palladium catalysts in solvents such as 1,4-dioxane.
Biological Applications
Medicinal Chemistry
Research indicates that tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate exhibits significant biological activity. The trifluoromethyl and ketone functionalities may interact with specific biological targets, influencing enzyme activity and receptor binding. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential, particularly in treating various diseases.
Antifungal Activity
Initial research has evaluated the antifungal properties of this compound against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. Findings suggest that while it demonstrates antifungal activity, it may be slightly less potent than related compounds lacking the trifluoromethyl group.
Industrial Applications
Development of New Materials
In addition to its roles in medicinal chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance material performance or modify chemical processes for improved efficiency .
Table: Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Key role in synthesizing complex molecules |
| Biology | Potential therapeutic applications | Investigated for interactions with enzymes and receptors |
| Medicine | Antifungal properties | Effective against certain fungal strains; ongoing research into broader therapeutic uses |
| Industry | Development of new materials | Enhances performance and efficiency in chemical processes |
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate
- CAS No.: 1803609-28-0
- Molecular Formula: C₁₁H₁₆F₃NO₃
- Molecular Weight : 267.24 g/mol
- Structure : Features a strained cyclobutane ring substituted with a 3-oxo (keto) group and a trifluoromethyl (-CF₃) group. The carbamate moiety is attached via a methylene (-CH₂-) linker to the cyclobutane ring .
Key Characteristics :
- The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.
Comparison with Structural Analogs
tert-Butyl (3-Oxocyclobutyl)carbamate
Comparison :
- Lipophilicity : Lower than the target compound due to the absence of fluorine atoms.
- Reactivity : The unsubstituted cyclobutane ring may exhibit higher susceptibility to nucleophilic attack compared to the electron-deficient CF₃-containing analog.
- Applications : Likely used as a simpler intermediate in organic synthesis, whereas the target compound’s CF₃ group may confer advantages in medicinal chemistry (e.g., protease inhibition).
tert-Butyl N-[(1-Fluoro-3-oxocyclobutyl)methyl]carbamate
Comparison :
- Electronic Effects : Fluorine’s electronegativity may polarize the cyclobutane ring, altering reactivity in substitution reactions. However, the single fluorine atom is less electron-withdrawing than CF₃.
- Steric Profile: Smaller substituent (F vs.
- Biological Implications : Fluorine’s presence might enhance membrane permeability but with reduced metabolic stability compared to the CF₃ analog.
tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate
Comparison :
- Aromatic Interactions : The fluorophenyl group enables π-π stacking in biological systems, unlike the aliphatic CF₃ group in the target compound.
- Solubility : Increased molecular weight and aromaticity may reduce aqueous solubility compared to the target compound.
- Applications : Likely tailored for targets requiring aromatic interactions (e.g., kinase inhibitors), whereas the CF₃ group in the target compound may suit hydrophobic binding pockets.
tert-Butyl N-(3-Fluorocyclohexyl)carbamate
Comparison :
- Ring Strain : Cyclohexane’s lower ring strain increases conformational flexibility versus the strained cyclobutane in the target compound.
- Electron Effects: Fluorine’s inductive effect is less pronounced on a six-membered ring compared to the four-membered cyclobutane.
- Utility : Likely used as a flexible building block in peptide mimics, whereas the target compound’s rigidity may aid in stabilizing transition states in catalysis.
Data Table: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₆F₃NO₃ | 267.24 | 3-oxo, CF₃, methylene linker | High (LogP ~2.5*) |
| tert-Butyl (3-oxocyclobutyl)carbamate | C₉H₁₅NO₃ | 233.75 | 3-oxo | Moderate (LogP ~1.8*) |
| tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate | C₁₀H₁₆FNO₃ | 217.24 | 1-fluoro, 3-oxo | Moderate (LogP ~1.9*) |
| tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate | C₁₆H₂₀FNO₃ | 293.33 | 2-fluorophenyl, 3-oxo | High (LogP ~3.0*) |
| tert-Butyl N-(3-fluorocyclohexyl)carbamate | C₁₁H₂₀FNO₂ | 241.28 | 3-fluorocyclohexane | Low (LogP ~1.5*) |
*Predicted LogP values based on substituent contributions.
Key Findings and Implications
- Trifluoromethyl Advantage : The target compound’s CF₃ group enhances metabolic stability and lipophilicity, making it superior for applications requiring prolonged biological activity .
- Ring Strain Effects : The cyclobutane ring’s strain may increase reactivity in ring-opening reactions compared to cyclohexane analogs .
- Fluorine Positioning : Fluorine on the cyclobutane () vs. CF₃ (Target) leads to divergent electronic profiles, impacting solubility and target binding .
Biological Activity
tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16F3NO3
- Molecular Weight : 267.25 g/mol
- CAS Number : 1803609-28-0
Synthesis
The synthesis of this compound typically involves:
- Reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl derivative.
- Use of bases like cesium carbonate (Cs2CO3) and palladium catalysts in solvents such as 1,4-dioxane.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and ketone functional groups enhance its reactivity and binding affinity, influencing various biochemical pathways.
Antifungal Activity
Research has evaluated the antifungal properties of this compound against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound has shown promising results in inhibiting fungal growth, although it is slightly less potent than its parent compound without the trifluoromethyl group .
Lipophilicity and Metabolic Stability
The introduction of the trifluoromethyl-cyclobutyl group has been shown to increase lipophilicity:
- Log D Increase : Replacement of the tert-butyl group with the trifluoromethyl-cyclobutane resulted in an increase of approximately 0.4–0.5 units in log D values for various model compounds .
However, the effect on metabolic stability varies:
- In some cases, it led to decreased metabolic stability (e.g., Tebutam), while in others, it increased stability (e.g., Butenafine) .
Data Table: Biological Activity Summary
Case Studies
- Butenafine Analogue Study : The antifungal activity of Butenafine was compared with its trifluoromethyl analogue, showing that while both compounds were effective, the original drug was slightly more potent against tested fungal strains .
- Lipophilicity Analysis : A comprehensive study on several bioactive compounds demonstrated that replacing tert-butyl with trifluoromethyl-cyclobutane significantly influenced their hydrophobic properties, which is critical for drug design .
Q & A
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
